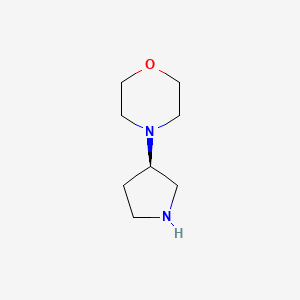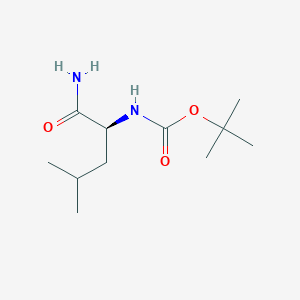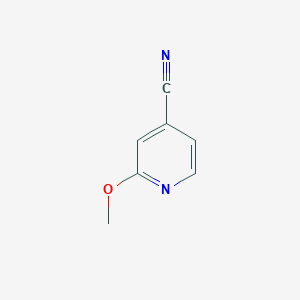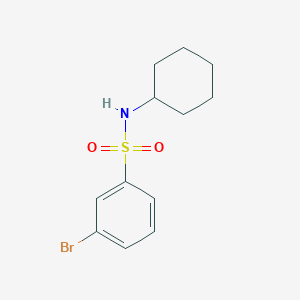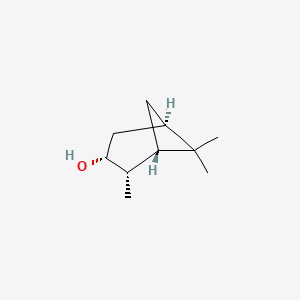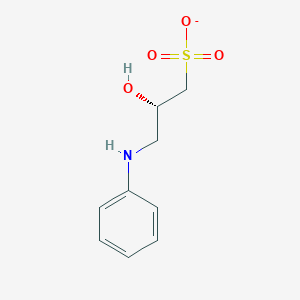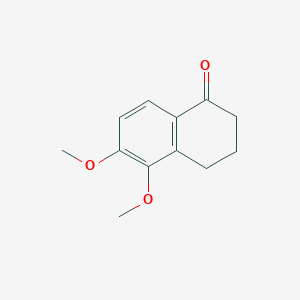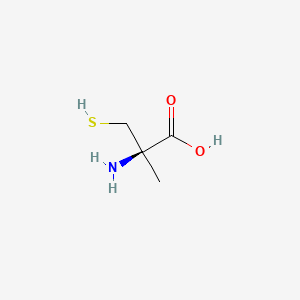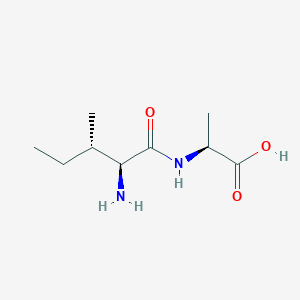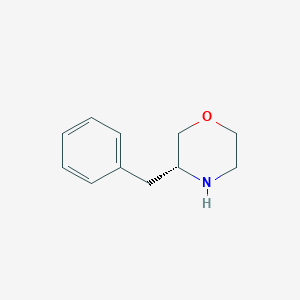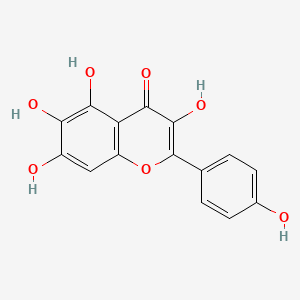
6-Hidroxicaempferol
Descripción general
Descripción
6-Hydroxykaempferol is a naturally occurring flavonoid, a type of polyphenolic compound found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of kaempferol, distinguished by the presence of a hydroxyl group at the sixth position of the flavonoid structure.
Aplicaciones Científicas De Investigación
6-Hydroxykaempferol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Medicine: It has been studied for its potential to protect endothelial cells from injury and to prevent thrombosis. Its antioxidant and anti-inflammatory properties make it a promising compound for the treatment of various diseases.
Industry: It is used in the development of natural health products and supplements due to its beneficial health effects.
Mecanismo De Acción
Target of Action
6-Hydroxykaempferol is a flavonoid compound that has been found to target several key proteins and pathways in the body. It has been identified as a competitive inhibitor of tyrosinase , a key enzyme involved in the production of melanin. Additionally, it has been shown to have significant effects on endothelial cells , which play a crucial role in blood vessel health and function.
Mode of Action
The mode of action of 6-Hydroxykaempferol involves its interaction with its targets and the subsequent changes that result from this interaction. For instance, it has been found to protect endothelial cells from injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R) . This protective effect is achieved by regulating the expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .
Biochemical Pathways
6-Hydroxykaempferol affects several biochemical pathways. It mitigates the inflammatory response through the HIF-1α/NF-κB signaling pathway . Moreover, it reverses the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and reduces the release of IL-6 after OGD/R .
Result of Action
The molecular and cellular effects of 6-Hydroxykaempferol’s action are significant. It has been found to protect against OGD/R-induced endothelial injury and decrease apoptosis in human umbilical vein endothelial cells (HUVECs) . Furthermore, it has been shown to promote the proliferation and migration of tendon fibroblasts and elevate tendon repair-related gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxykaempferol typically involves the hydroxylation of kaempferol. One common method includes the use of chemical reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the sixth position.
Industrial Production Methods: Industrial production of 6-Hydroxykaempferol can be achieved through the extraction from plant sources, such as the flowers of Carthamus tinctorius (safflower). The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods using genetically engineered microorganisms to produce the compound are also being explored.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxykaempferol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavonoids.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 6-Hydroxykaempferol, each with distinct chemical and biological properties.
Comparación Con Compuestos Similares
Kaempferol: Lacks the hydroxyl group at the sixth position.
Quercetin: Has additional hydroxyl groups at the third and fourth positions.
Myricetin: Contains multiple hydroxyl groups, including at the third, fifth, and seventh positions.
Propiedades
IUPAC Name |
3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)15-14(21)13(20)10-9(22-15)5-8(17)11(18)12(10)19/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPHMXIOQBBTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415163 | |
| Record name | 6-Hydroxykaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4324-55-4 | |
| Record name | 6-Hydroxykaempferol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxykaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 6-Hydroxykaempferol exert its protective effect against oxidative stress?
A1: [] 6-Hydroxykaempferol derivatives, specifically kaempferol 3-O-β-rutinoside and 6-hydroxykaempferol 3,6-di-O-β-D-glucoside, have been shown to protect rat PC12 and primary neuronal cells from H2O2-induced cell death in a DJ-1-dependent manner. This suggests that these compounds may interact with DJ-1, a protein involved in anti-oxidative stress, to exert their protective effects. Further research is needed to elucidate the exact mechanism of interaction. [Link to Paper 11]
Q2: Does 6-Hydroxykaempferol impact inflammatory responses?
A2: [, ] Research suggests that 6-Hydroxykaempferol derivatives can inhibit both cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonate metabolism in leukocytes, demonstrating potential anti-inflammatory properties. [Link to Paper 15, 29]
Q3: How does 6-Hydroxykaempferol affect endothelial function?
A3: [] Studies indicate that 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), a 6-Hydroxykaempferol derivative, protects against endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R). This protective effect is linked to the regulation of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) expression, along with the modulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). [Link to Paper 8]
Q4: What is the molecular formula and weight of 6-Hydroxykaempferol?
A4: The molecular formula of 6-Hydroxykaempferol is C15H10O7, and its molecular weight is 302.24 g/mol.
Q5: What spectroscopic data are available to characterize 6-Hydroxykaempferol?
A5: Numerous studies utilize NMR (1H-NMR, 13C-NMR, COSY, HSQC, HMBC, NOESY), UV, IR, MS, and CD spectroscopic techniques for the structural elucidation and identification of 6-Hydroxykaempferol and its derivatives. [Link to Papers 1, 3, 7, 8, 16, 20, 28]
Q6: Is there information available regarding the material compatibility and stability of 6-Hydroxykaempferol under various conditions?
A6: The provided research focuses primarily on the biological activities and chemical characterization of 6-Hydroxykaempferol and its derivatives. Further investigation is required to assess its material compatibility and stability across different conditions.
Q7: Does 6-Hydroxykaempferol exhibit any catalytic properties?
A7: The current research primarily focuses on the biological activities of 6-Hydroxykaempferol, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. There is no mention of catalytic properties associated with this compound.
Q8: Have computational methods been employed to study 6-Hydroxykaempferol?
A8: [] While some studies utilize computational methods like docking studies to investigate interactions with enzymes like α-glucosidase, comprehensive computational studies exploring 6-Hydroxykaempferol are limited in the provided research. [Link to Paper 29]
Q9: How does the presence of a sugar moiety affect the bioactivity of 6-Hydroxykaempferol?
A9: [] Research indicates that glycosylation of 6-Hydroxykaempferol can decrease its antiplatelet activity. This suggests that the presence and type of sugar moiety can significantly influence the compound's biological activity. [Link to Paper 27]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



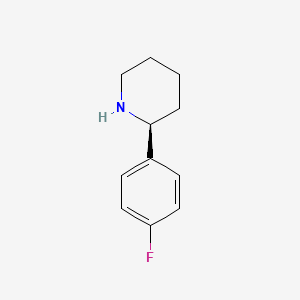

![5,10-dioxatricyclo[7.1.0.04,6]decane](/img/structure/B1588372.png)
